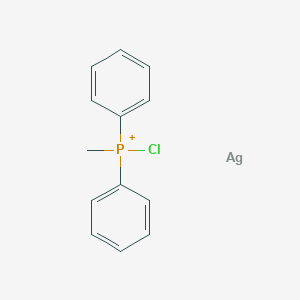
chloro-methyl-diphenylphosphanium;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro-methyl-diphenylphosphanium;silver is a compound that combines the properties of both organophosphorus and silver chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro-methyl-diphenylphosphanium;silver typically involves the reaction of chloro-methyl-diphenylphosphine with a silver salt. One common method is to react chloro-methyl-diphenylphosphine with silver nitrate in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purity of the final product is ensured through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Chloro-methyl-diphenylphosphanium;silver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloro-methyl-diphenylphosphanium;silver has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s antimicrobial properties are being explored for potential use in biological applications.
Medicine: Research is ongoing to investigate its potential as an antimicrobial agent in medical devices.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of chloro-methyl-diphenylphosphanium;silver involves its interaction with molecular targets such as enzymes and cellular membranes. The silver component is known to disrupt microbial cell walls and interfere with essential enzymatic functions, leading to cell death. The phosphine moiety can interact with metal centers in catalytic processes, enhancing the efficiency of reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Silver nitrate: Known for its antimicrobial properties.
Chloro-diphenylphosphine: Similar in structure but lacks the silver component.
Uniqueness
Chloro-methyl-diphenylphosphanium;silver is unique due to the combination of phosphine and silver properties in a single compound. This dual functionality allows it to be used in a broader range of applications compared to its individual components .
Properties
CAS No. |
142710-00-7 |
|---|---|
Molecular Formula |
C13H13AgClP+ |
Molecular Weight |
343.53 g/mol |
IUPAC Name |
chloro-methyl-diphenylphosphanium;silver |
InChI |
InChI=1S/C13H13ClP.Ag/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;/q+1; |
InChI Key |
JWOIRDQOUMZMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















